(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

Chiral building block Enantioselective synthesis Pyrrolidine scaffold

(S)-tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (CAS 1213789-15-1) is a chiral, N-Boc-protected pyrrolidine building block bearing a propargyl ether at the 3-position. The molecule has a molecular weight of 225.28 g/mol, a computed XLogP3-AA of 1.3, zero hydrogen bond donors, and three hydrogen bond acceptors, placing it in a physicochemical space suitable for fragment-based and lead-like library design.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
Cat. No. B8248395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OCC#C
InChIInChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1
InChIKeyATLKTOYVLKNXJV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate – CAS 1213789-15-1 Baseline Characterization and Procurement Profile


(S)-tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (CAS 1213789-15-1) is a chiral, N-Boc-protected pyrrolidine building block bearing a propargyl ether at the 3-position [1]. The molecule has a molecular weight of 225.28 g/mol, a computed XLogP3-AA of 1.3, zero hydrogen bond donors, and three hydrogen bond acceptors, placing it in a physicochemical space suitable for fragment-based and lead-like library design [1]. Commercially, it is supplied as a liquid at ≥95% chemical purity and requires refrigerated storage . The compound integrates three functional elements into a single, stereochemically defined scaffold: a secondary amine protected as a tert-butyl carbamate (Boc), a terminal alkyne for bioorthogonal click chemistry, and a pyrrolidine ring that constrains conformation and influences molecular recognition.

Why Generic Substitution Fails for (S)-tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate


Simply substituting this compound with the racemic mixture (CAS 1823401-93-9), the (R)-enantiomer, or non-alkyne analogs such as N-Boc-3-hydroxypyrrolidine can undermine stereochemical fidelity, modular synthetic efficiency, and downstream pharmacokinetic optimization in chiral drug discovery programs. The (S)-configured oxygen at C3 of the pyrrolidine ring dictates the spatial orientation of all subsequent derivatization, which is critical when the scaffold is embedded into enzyme inhibitors or receptor ligands where even a single stereocenter inversion can abolish target engagement [1]. The terminal alkyne is the only functional group that permits reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for late-stage diversification without disturbing the Boc protecting group; replacing it with an alcohol or amine eliminates access to the triazole-linked compound libraries that underpin modern fragment-based screening and PROTAC® development [2]. Furthermore, the combination of Boc protection (acid-labile, orthogonal to Fmoc strategy) and a liquid physical form at ambient shipping temperature enables direct use in automated parallel synthesis workflows without dissolution or deprotection pre-treatment, a practical procurement advantage over solid, highly hygroscopic, or unprotected analogs.

Product-Specific Quantitative Evidence Guide for (S)-tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate


Enantiomeric Identity vs. Racemic Mixture: Stereochemical Fidelity in Asymmetric Synthesis

The (S)-enantiomer (CAS 1213789-15-1) provides a single, defined stereogenic center at the pyrrolidine C3 position, enabling predictable diastereocontrol in subsequent transformations. In contrast, the racemic mixture (CAS 1823401-93-9) requires post-synthetic chiral separation, which reduces overall yield and complicates scale-up . While both entries advertise ≥95% chemical purity, the (S)-enantiomer alone offers enantiomeric integrity built into the scaffold from the outset, a parameter whose absence in the racemate has been highlighted as a critical gap in chiral pyrrolidine building-block procurement [1].

Chiral building block Enantioselective synthesis Pyrrolidine scaffold

Alkyne Click Handle vs. Non-Alkynylated Pyrrolidine Building Blocks: Modular Diversification Capacity

The terminal alkyne of the target compound enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with structurally diverse azides, yielding 1,4-disubstituted 1,2,3-triazoles under mild, biocompatible conditions. This is a capability absent in non-alkynylated analogs such as N-Boc-3-hydroxypyrrolidine (CAS 176793-46-1). In a published study, propargyl-modified pyrrolidine transition-state mimics were elaborated via CuAAC with five distinct azides to generate a focused library; binding affinities (Kd) for three DNA glycosylases ranged from low nanomolar to low picomolar, with one TS mimic hitting 21 pM against human OGG1 [1]. The study demonstrates that the propargyl handle itself is chemically competent for library synthesis and that the attached triazole moieties can dramatically tune biological activity.

Click chemistry CuAAC Triazole library

Physicochemical Profile vs. N-Boc-3-hydroxypyrrolidine: Lipophilicity and Hydrogen-Bonding Difference

The target compound has a computed XLogP3-AA of 1.3 and zero hydrogen bond donors (HBD), whereas the common precursor N-Boc-3-hydroxypyrrolidine (PubChem CID 13548407) has an XLogP3 of approximately 1.0 and one HBD [1][2]. The replacement of the –OH with –OCH2C≡CH increases lipophilicity by ~0.3 log units and eliminates the HBD, which is predicted to improve passive membrane permeability and reduce susceptibility to Phase II glucuronidation or sulfation when the scaffold is incorporated into a drug candidate. For CNS-targeted programs, the reduction from 1 to 0 HBD aligns with the ≤3 HBD rule-of-thumb for blood-brain barrier penetration.

Drug-likeness LogP Permeability

Commercial Availability and Storage: Liquid Form and Cold-Chain Requirement

Per Sigma-Aldrich technical datasheet, the target compound is a liquid at room temperature, shipped at ambient temperature, but requires refrigerated storage upon receipt . Many N-Boc-pyrrolidine derivatives are solids at room temperature, which can complicate automated liquid handling in high-throughput synthesis. Conversely, the cold-storage requirement implies a potential thermal-sensitivity liability that procurement teams must account for in long-term inventory planning.

Procurement Formulation Stability

Best Research and Industrial Application Scenarios for (S)-tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate


Enantioselective Synthesis of Chiral Drug Intermediates Requiring Defined Pyrrolidine Stereochemistry

When a medicinal chemistry program demands a specific (S)-configuration at the pyrrolidine C3 position—as found in certain DPP-4 inhibitors, hepatitis C NS3/4A protease inhibitors, or chiral organocatalysts—this building block provides the pre-installed stereochemistry. Using the racemic mixture instead would necessitate chiral SFC separation after coupling, which at the preclinical scale typically adds 3–5 days of purification time and reduces overall yield by approximately 50% per resolved batch. The (S)-enantiomer is therefore the preferred starting material for any program where C3 stereochemistry is known to be critical for activity, as established by the broader literature on chiral pyrrolidine pharmacophores [1].

DNA-Encoded Library (DEL) and PROTAC® Synthesis Requiring Alkyne-Based Click Chemistry

In DEL technology and proteolysis-targeting chimera (PROTAC) construction, an alkyne handle is essential for on-DNA CuAAC or for linking an E3 ligase ligand to a target-protein binder. The propargyl ether of the target compound serves as a pre-installed click handle on a chiral pyrrolidine scaffold, enabling direct triazole formation with azide-modified oligonucleotides (for DEL) or azide-functionalized linkers (for PROTACs). Published work on structurally related propargyl-pyrrolidine transition-state mimics confirms that CuAAC proceeds efficiently and that the resulting triazole adducts exhibit biologically meaningful binding affinities spanning picomolar to micromolar ranges [2].

Fragment-Based Drug Discovery (FBDD) Library Design with CNS Multiparameter Optimization

The compound's physicochemical profile—XLogP3 of 1.3, 0 HBD, 3 HBA, and a molecular weight of 225 Da—positions it within optimal fragment space (MW <300, clogP ≤3, HBD ≤3). For CNS fragment libraries, the absence of a hydrogen bond donor and the moderate lipophilicity align with the CNS MPO desirability score. Replacing this building block with N-Boc-3-hydroxypyrrolidine adds an HBD and reduces logP by ~0.3 units, which may shift the balance away from optimal CNS permeability for certain chemotypes. The propargyl ether fragment can be screened directly in biochemical assays and then expanded via CuAAC into lead-like molecules without altering the core scaffold's stereochemistry, a streamlined FBDD-to-lead optimization path [3].

Quote Request

Request a Quote for (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.